4-Ethyl-4-heptanol

Distillation Thermal Stability Solvent Selection

4-Ethyl-4-heptanol (CAS 597-90-0) is a branched C9 secondary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol. It is characterized by a hydroxyl group attached to a central carbon that is bonded to two propyl groups and one ethyl group, resulting in a tertiary alcohol-like substitution pattern.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 597-90-0
Cat. No. B3054337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-heptanol
CAS597-90-0
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCC(CC)(CCC)O
InChIInChI=1S/C9H20O/c1-4-7-9(10,6-3)8-5-2/h10H,4-8H2,1-3H3
InChIKeyGNROHGFUVTWFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-4-heptanol (CAS 597-90-0) Technical Baseline: Structure, Class, and Key Identifiers for Procurement


4-Ethyl-4-heptanol (CAS 597-90-0) is a branched C9 secondary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol [1]. It is characterized by a hydroxyl group attached to a central carbon that is bonded to two propyl groups and one ethyl group, resulting in a tertiary alcohol-like substitution pattern [1]. This specific branching architecture differentiates it from linear or differently branched C9 alcohol isomers, imparting distinct physicochemical properties that are critical for its utility in research and industrial applications .

Why C9 Alcohol Substitution Fails: The Critical Role of 4-Ethyl-4-heptanol's Branching Architecture in Application-Specific Performance


Within the C9 alcohol class, compounds like 3-ethyl-4-heptanol (CAS 19780-42-8) or 2,2-dimethyl-1-heptanol (CAS 14250-79-4) share the same molecular formula and weight but differ fundamentally in branching position and hydroxyl substitution pattern. This results in measurable and application-critical variations in boiling point, flash point, and lipophilicity (LogP). For instance, 4-ethyl-4-heptanol's boiling point is approximately 184 °C , compared to ~156 °C for linear 4-heptanol (a C7 analog) . Such differences directly impact distillation processes, solvent selection, and volatility in flavor or fragrance formulations. Substituting a generic C9 alcohol without accounting for these specific property divergences can lead to unexpected phase behavior, altered reaction kinetics, or non-compliance with safety specifications, making precise identification essential for procurement and experimental reproducibility.

4-Ethyl-4-heptanol Comparative Evidence: Quantified Property Differentiation vs. Structural Analogs


Boiling Point Elevation: Enhanced Thermal Stability Over Linear and Alternative Branched Analogs

4-Ethyl-4-heptanol exhibits a significantly higher boiling point (183.8 ± 8.0 °C at 760 mmHg) compared to the linear C7 alcohol 4-heptanol (155-161 °C) and the structurally related C9 isomer 3-ethyl-4-heptanol (predicted 189.1 ± 8.0 °C) . The difference relative to 4-heptanol is approximately 22-28 °C, attributable to increased molecular weight and branching-induced molecular surface area.

Distillation Thermal Stability Solvent Selection

Flash Point Elevation: Improved Safety Margin Over Unbranched Analogs

The flash point of 4-ethyl-4-heptanol is reported as 71.1 °C , which is markedly higher than that of 4-heptanol (48-57 °C) . This represents a difference of at least 14 °C, placing it in a higher safety category for storage and handling.

Flammability Safety Handling

Lipophilicity (LogP): Enhanced Partitioning for Non-Polar Phases

4-Ethyl-4-heptanol exhibits a significantly higher predicted octanol-water partition coefficient (LogP ~3.17-3.19) compared to 4-heptanol (LogP ~2.24-2.29) . This difference of approximately 0.9 log units indicates that 4-ethyl-4-heptanol is roughly 8 times more lipophilic.

Lipophilicity Extraction Formulation

Reduced Volatility: Lower Vapor Pressure for Controlled Release

The vapor pressure of 4-ethyl-4-heptanol at 25 °C is estimated at 0.2-0.217 mmHg , which is significantly lower than that of 4-heptanol (0.8 ± 0.6 mmHg) . This indicates that 4-ethyl-4-heptanol is approximately 4 times less volatile.

Vapor Pressure Volatility Controlled Release

4-Ethyl-4-heptanol Procurement Use Cases: Evidence-Backed Application Scenarios


High-Temperature Solvent for Organic Synthesis

Given its boiling point of ~184 °C , 4-ethyl-4-heptanol is well-suited as a reaction medium for transformations requiring elevated temperatures without reaching reflux prematurely. Its secondary alcohol structure also provides a balance of polarity and hydrogen-bonding capacity, facilitating solubility of diverse organic substrates. This makes it a candidate for reactions like esterifications or Grignard-type preparations where a higher-boiling, non-coordinating solvent is advantageous.

Non-Polar Extraction Agent in Natural Product Isolation

With a LogP of ~3.2 , 4-ethyl-4-heptanol is significantly more lipophilic than linear alcohols like 4-heptanol (LogP ~2.3) . This property positions it as an effective extraction solvent for non-polar natural products such as terpenes, waxes, or lipid-soluble vitamins from plant or biological matrices, where higher LogP solvents improve partitioning and yield.

Synthetic Intermediate for Flavor and Fragrance Compounds

4-Ethyl-4-heptanol is referenced in the flavor and fragrance literature as a precursor or intermediate for the synthesis of berry-flavored esters and other organoleptic compounds [1]. Its specific branched structure imparts a distinct scent profile compared to linear alcohols, making it a valuable building block in the creation of proprietary fragrance formulations.

Model Compound for Studying Branching Effects in QSPR

The well-defined branched structure of 4-ethyl-4-heptanol makes it a useful model compound in quantitative structure-property relationship (QSPR) studies. Its properties can be used to validate computational models that predict the impact of alkyl branching on physicochemical parameters like boiling point, LogP, and vapor pressure, as noted in studies on branched hydrocarbons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-4-heptanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.